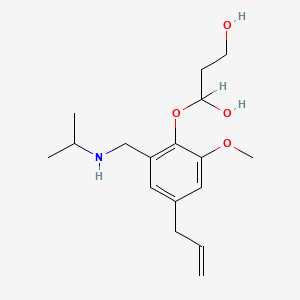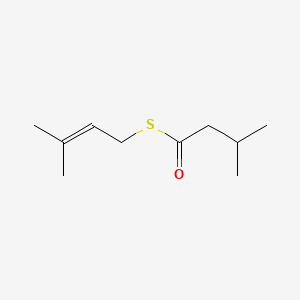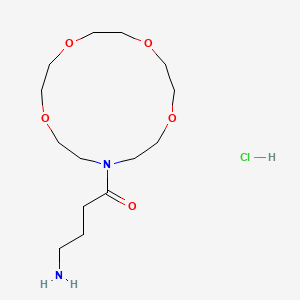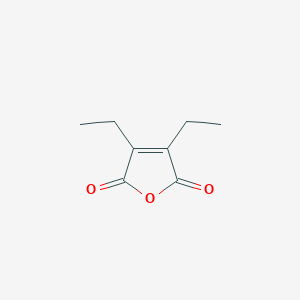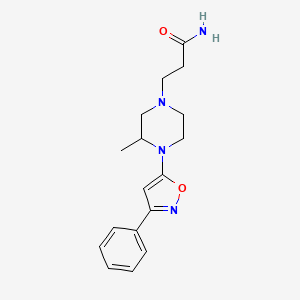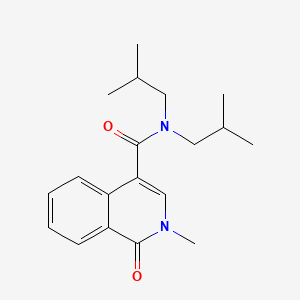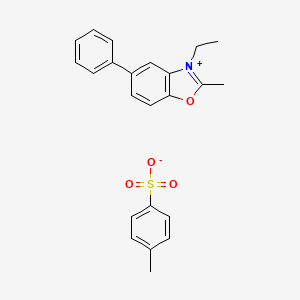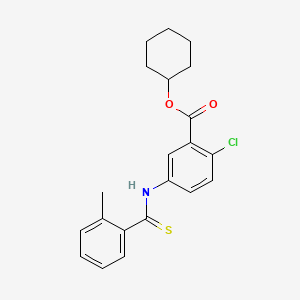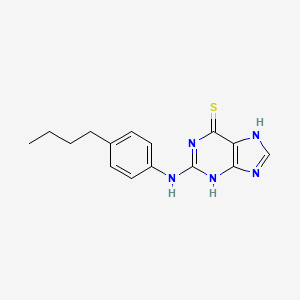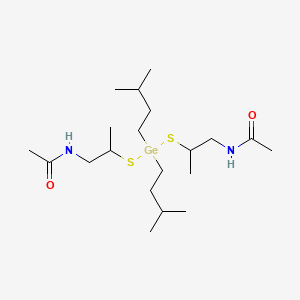
N,N'-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is a complex organogermanium compound It features a germanium atom bonded to two 3-methylbutyl groups and two thioacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) typically involves the reaction of germanium tetrachloride with 3-methylbutyl lithium to form bis(3-methylbutyl)germanium dichloride. This intermediate is then reacted with thioacetamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more stringent control of reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The thioacetamide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Germanium dioxide and various organic oxidation products.
Reduction: Germanium hydrides and reduced organic fragments.
Substitution: New organogermanium compounds with different functional groups.
科学的研究の応用
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) involves its interaction with biological molecules or other chemical species. The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The thioacetamide groups can form hydrogen bonds or interact with metal ions, further modulating the compound’s properties.
類似化合物との比較
Similar Compounds
- Bis(3-methylbutyl)germanium dichloride
- Thioacetamide
- Organosilicon compounds with similar structures
Uniqueness
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is unique due to the presence of both germanium and thioacetamide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
120627-01-2 |
|---|---|
分子式 |
C20H42GeN2O2S2 |
分子量 |
479.3 g/mol |
IUPAC名 |
N-[2-[1-acetamidopropan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropyl]acetamide |
InChI |
InChI=1S/C20H42GeN2O2S2/c1-15(2)9-11-21(12-10-16(3)4,26-17(5)13-22-19(7)24)27-18(6)14-23-20(8)25/h15-18H,9-14H2,1-8H3,(H,22,24)(H,23,25) |
InChIキー |
JLSUGPNELGMFLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC[Ge](CCC(C)C)(SC(C)CNC(=O)C)SC(C)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


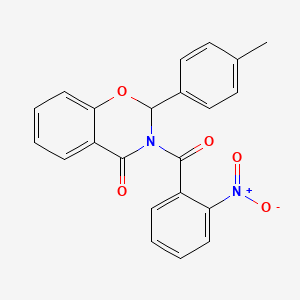
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
